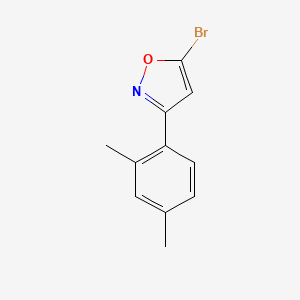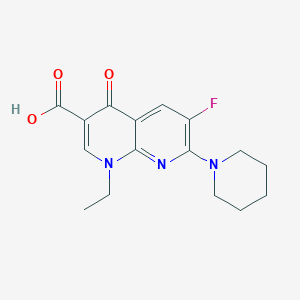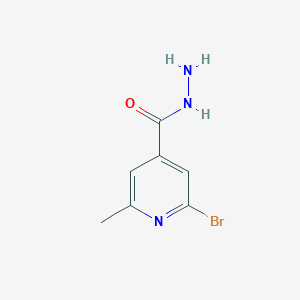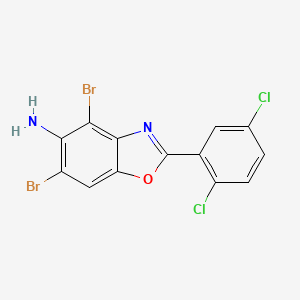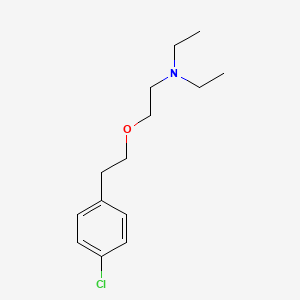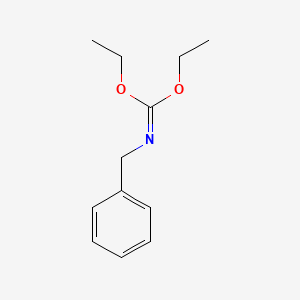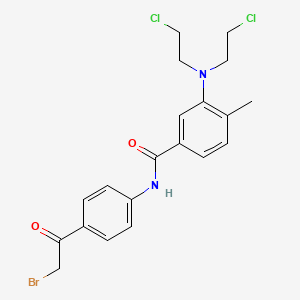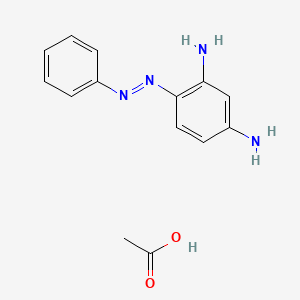
4-(Phenylazo)benzene-1,3-diamine acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Phenylazo)benzene-1,3-diamine acetate, also known as chrysoidine acetate, is an organic compound with the molecular formula C14H16N4O2. It is a derivative of azobenzene and is characterized by the presence of an azo group (-N=N-) linked to a benzene ring substituted with two amino groups and an acetate group. This compound is known for its vibrant orange color and is used in various industrial applications, including as a dye.
Métodos De Preparación
The synthesis of 4-(Phenylazo)benzene-1,3-diamine acetate typically involves the diazotization of aniline derivatives followed by azo coupling. The general synthetic route includes the following steps:
Diazotization: Aniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Azo Coupling: The diazonium salt is then coupled with m-phenylenediamine to form 4-(Phenylazo)benzene-1,3-diamine.
Acetylation: The resulting compound is acetylated using acetic anhydride to yield this compound.
Industrial production methods may involve optimization of reaction conditions such as temperature, pH, and reagent concentrations to maximize yield and purity.
Análisis De Reacciones Químicas
4-(Phenylazo)benzene-1,3-diamine acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction of the azo group can yield the corresponding hydrazo compound.
Substitution: The amino groups can participate in electrophilic substitution reactions, such as acylation or alkylation.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and acylating agents like acetic anhydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Phenylazo)benzene-1,3-diamine acetate has several scientific research applications:
Chemistry: It is used as a dye and a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential mutagenic and carcinogenic properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.
Mecanismo De Acción
The mechanism of action of 4-(Phenylazo)benzene-1,3-diamine acetate involves its interaction with cellular components. The azo group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects. The compound’s molecular targets include nucleic acids and enzymes involved in cellular metabolism.
Comparación Con Compuestos Similares
4-(Phenylazo)benzene-1,3-diamine acetate can be compared with other azo compounds such as:
Azobenzene: Similar in structure but lacks the amino and acetate groups.
Methyl Orange: An azo dye used as a pH indicator, differing in its sulfonate group.
Sudan I: Another azo dye used in coloring oils and waxes, differing in its naphthol group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79234-33-6 |
|---|---|
Fórmula molecular |
C12H12N4.C2H4O2 C14H16N4O2 |
Peso molecular |
272.30 g/mol |
Nombre IUPAC |
acetic acid;4-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C12H12N4.C2H4O2/c13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10;1-2(3)4/h1-8H,13-14H2;1H3,(H,3,4) |
Clave InChI |
VKWMKHKYDTTYER-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |
Números CAS relacionados |
495-54-5 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


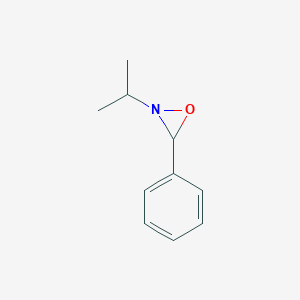
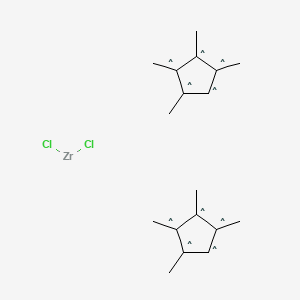
![[4-(Hydrazinylmethyl)phenyl]methanol](/img/structure/B13800827.png)
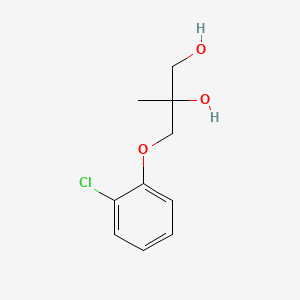
![2-[(Z)-Cyano-NNO-azoxy]pyridine](/img/structure/B13800839.png)

